

4-(Aminomethyl)benzamide CAS number 369-53-9

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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

Cat. No.: B1271630

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An In-Depth Technical Guide to **4-(Aminomethyl)benzamide** (CAS 369-53-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-(Aminomethyl)benzamide is a versatile small molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Initially recognized for its activity as a trypsin inhibitor, its structural motif—the benzamide group—is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology.[1][2] Furthermore, recent research has highlighted the potential of the **4-(aminomethyl)benzamide** scaffold in developing potent antiviral agents, particularly against filoviruses like Ebola and Marburg.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic routes, core mechanisms of action, and key applications, supported by actionable experimental protocols and safety guidelines.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. **4-(Aminomethyl)benzamide** is typically supplied as a stable, off-white to white powder.

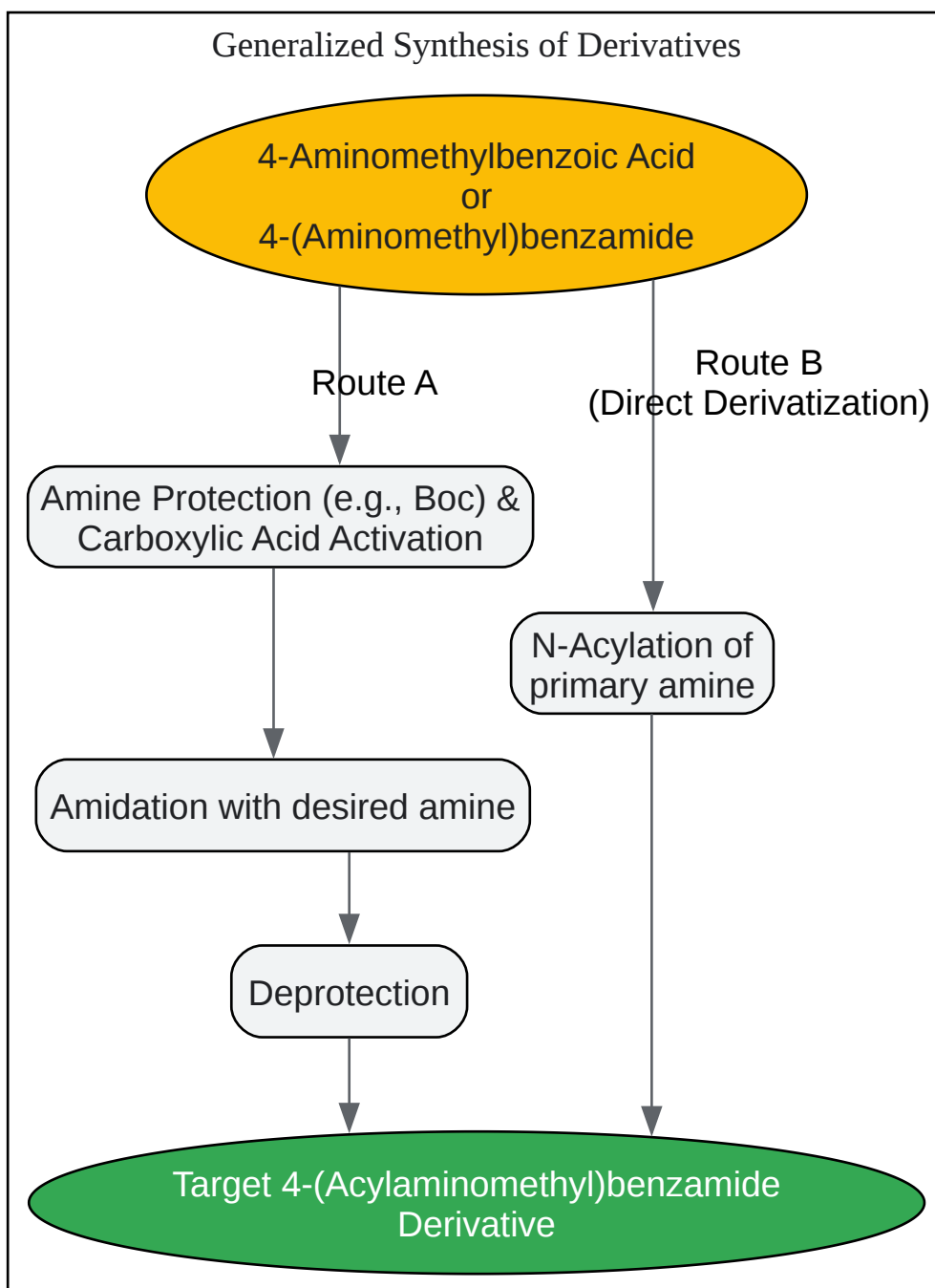
Property	Value	Source(s)
CAS Number	369-53-9	[4]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[4]
Molecular Weight	150.18 g/mol	[4]
Melting Point	141-145 °C	
Boiling Point (Predicted)	332.7 ± 25.0 °C	[1][5]
Density (Predicted)	1.172 ± 0.06 g/cm ³	[1][5]
Physical Form	Powder	
Storage Temperature	Room Temperature	
InChI Key	JKIHDSIADUBKPU-UHFFFAOYSA-N	[4]

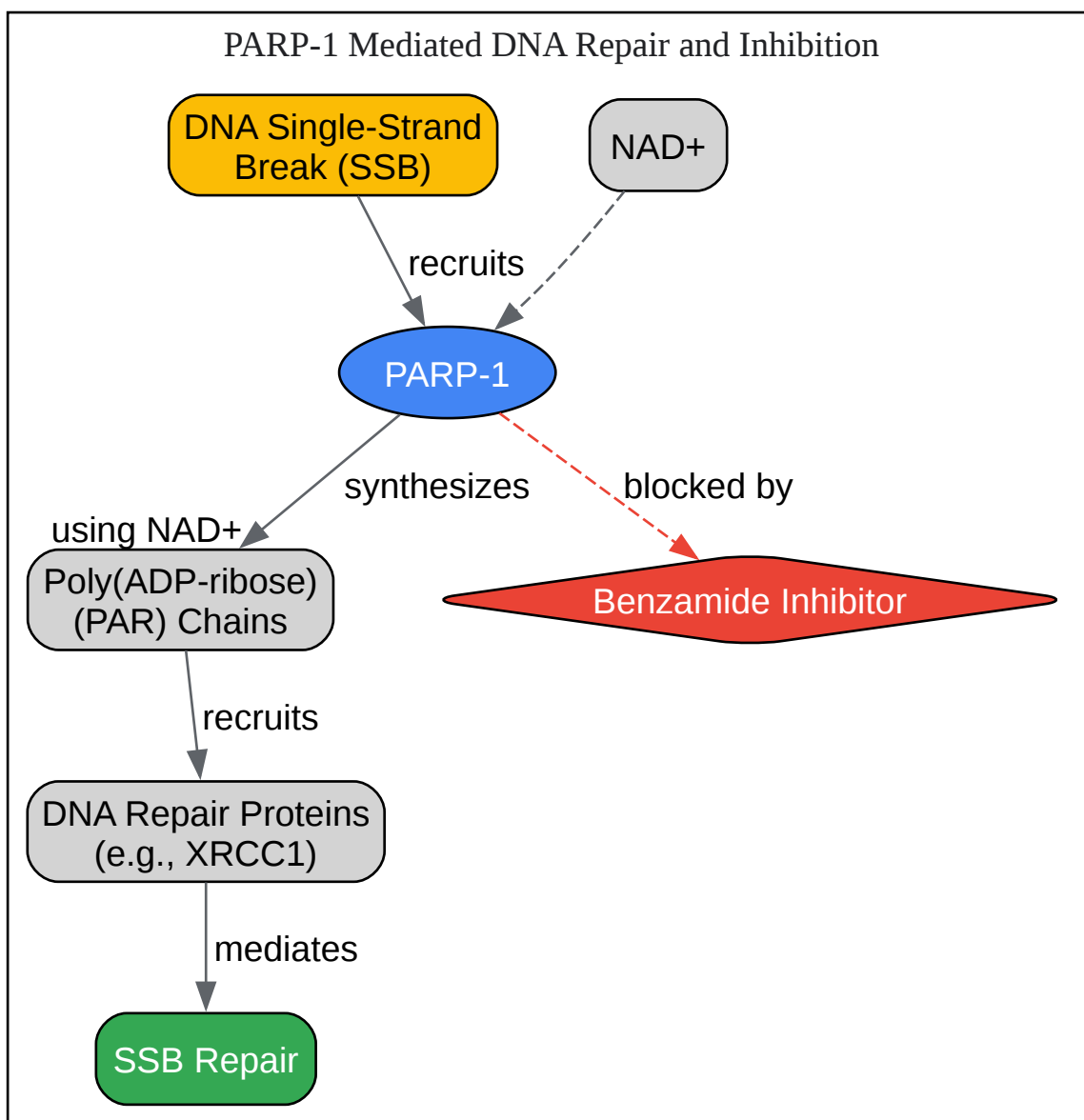
Synthesis and Quality Control

The synthesis of **4-(aminomethyl)benzamide** and its derivatives often leverages commercially available starting materials like 4-aminomethylbenzoic acid. The presence of both an amine and a carboxylic acid (or its amide derivative) allows for diverse chemical modifications.

General Synthetic Strategy

A common approach involves the protection of the aminomethyl group, activation of a precursor carboxylic acid, and subsequent amidation, followed by deprotection. Alternatively, derivatives can be prepared directly from **4-(aminomethyl)benzamide** via N-acylation or other modifications of the primary amine. A study by Schlitzer et al. (2000) demonstrated a two-step preparation of 4-(acylaminomethyl)benzamides starting from 4-aminomethylbenzoic acid.[6]





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